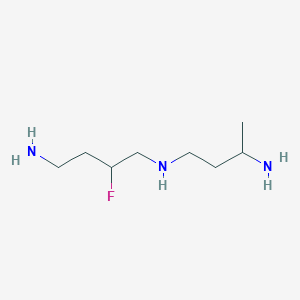
(Z)-N'-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide, also known as LMK-235, is a synthetic compound that belongs to the class of hydrazide derivatives. It has a molecular formula of C18H20N2O3 and a molecular weight of 316.36 g/mol. LMK-235 has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Nonlinear Optical Properties
Research conducted by Naseema et al. (2010) on hydrazones, including those with structural similarities to the provided compound, investigated their third-order nonlinear optical properties. These studies utilized a single beam z-scan technique with nanosecond laser pulses. The findings suggest that these compounds exhibit significant two-photon absorption and effective optical power limiting behavior, indicating potential applications in optical devices like limiters and switches (Naseema et al., 2010).
Chemosensing
Patil et al. (2018) synthesized a novel optically active chemosensor that, through Schiff base condensation, showed a highly selective response for Zn2+ ions. This receptor demonstrated a significant enhancement in fluorescence intensity upon zinc ion addition due to the chelation-enhanced fluorescence (CHEF) effect. Such compounds, by extension, highlight the potential for the studied compound in chemosensing applications, particularly in detecting bioactive metal ions in various environments (Patil et al., 2018).
Material Science and Corrosion Inhibition
Research on similar hydrazone compounds has also explored their utility in material science, specifically in corrosion inhibition. Cong et al. (2015) studied a related compound's effectiveness as a novel corrosion inhibitor for carbon steel in acidic solutions. This study demonstrated the compound's ability to form a stable adsorption layer on the steel surface, suggesting potential applications in protecting metals from corrosion (Cong et al., 2015).
Antimicrobial and Pharmacological Applications
Amr et al. (2016) synthesized and evaluated the antimicrobial activity of a similar compound against various bacterial strains. The synthesized compound exhibited promising antimicrobial properties, indicating the potential for such molecules in developing new antimicrobial agents (Amr et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide involves the condensation of 4-methoxybenzaldehyde with 2-(m-tolyloxy)acetic acid hydrazide in the presence of a suitable condensing agent to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-(m-tolyloxy)acetic acid hydrazide", "Condensing agent (e.g. EDC, DCC)" ], "Reaction": [ "Dissolve 4-methoxybenzaldehyde and 2-(m-tolyloxy)acetic acid hydrazide in a suitable solvent (e.g. ethanol, methanol)", "Add a suitable condensing agent (e.g. EDC, DCC) to the reaction mixture and stir for a few hours at room temperature", "Monitor the progress of the reaction by TLC or other suitable analytical techniques", "Once the reaction is complete, isolate the product by filtration or other suitable methods", "Purify the product by recrystallization or other suitable methods", "Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity" ] } | |
| 303065-07-8 | |
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-4-3-5-16(10-13)22-12-17(20)19-18-11-14-6-8-15(21-2)9-7-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
PSUBAHMLHQBHRA-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


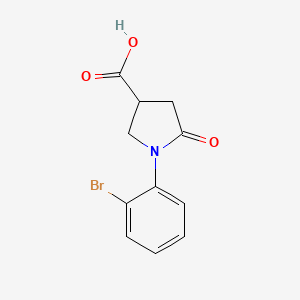
![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)
![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)
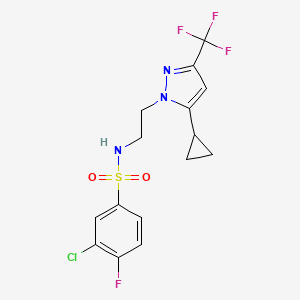

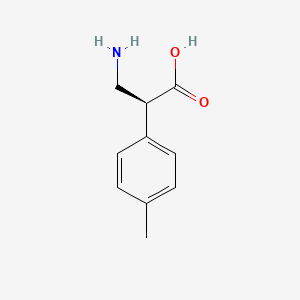

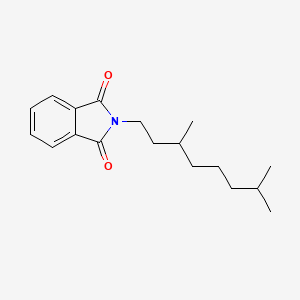
![3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875114.png)
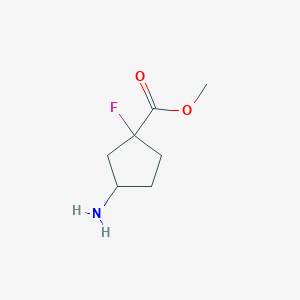
![N-Ethyl-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2875117.png)
![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)
